3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Overview
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4ClF4N. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide (NaCN) and potassium cyanide (KCN) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenylacetonitriles, while oxidation and reduction can yield different functionalized aromatic compounds .
Scientific Research Applications
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential use in drug development and as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as chlorine, fluorine, and trifluoromethyl enhances its reactivity and ability to form stable complexes with various biological molecules . These interactions can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)phenylacetonitrile: Similar in structure but lacks the chlorine substituent.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar in structure but has an aldehyde group instead of a nitrile group.
Uniqueness
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF4N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOTINVGOAFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CC#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378705 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-16-0 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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